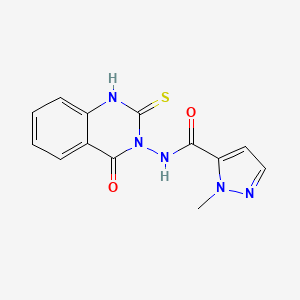
N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-1-methyl-1H-pyrazole-5-carboxamide
Übersicht
Beschreibung
N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-1-methyl-1H-pyrazole-5-carboxamide, also known as QM, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. QM is a heterocyclic compound that contains a quinazoline ring, a pyrazole ring, and a thiol group.
Wirkmechanismus
The exact mechanism of action of N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-1-methyl-1H-pyrazole-5-carboxamide is not fully understood. However, it has been proposed that N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-1-methyl-1H-pyrazole-5-carboxamide exerts its anti-cancer effects by inhibiting the activity of certain enzymes involved in cell proliferation and survival. N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-1-methyl-1H-pyrazole-5-carboxamide has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to inhibit the activity of certain inflammatory mediators, such as prostaglandins and cytokines, which are involved in the inflammatory response.
Biochemical and Physiological Effects
N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-1-methyl-1H-pyrazole-5-carboxamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in DNA replication, cell division, and protein synthesis. N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-1-methyl-1H-pyrazole-5-carboxamide has also been found to induce oxidative stress in cancer cells, leading to cell death. Additionally, N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to modulate the activity of certain signaling pathways involved in cell proliferation and survival.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-1-methyl-1H-pyrazole-5-carboxamide in lab experiments is its relatively simple synthesis method. N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-1-methyl-1H-pyrazole-5-carboxamide can be synthesized using readily available starting materials and standard laboratory techniques. Additionally, N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to exhibit potent anti-cancer and anti-inflammatory effects, making it a promising candidate for further study. However, one limitation of using N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-1-methyl-1H-pyrazole-5-carboxamide in lab experiments is its potential toxicity. N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-1-methyl-1H-pyrazole-5-carboxamide has been found to exhibit cytotoxic effects at high concentrations, which may limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the study of N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-1-methyl-1H-pyrazole-5-carboxamide. One potential direction is the development of N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-1-methyl-1H-pyrazole-5-carboxamide-based therapies for cancer and inflammatory diseases. Another direction is the investigation of the mechanism of action of N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-1-methyl-1H-pyrazole-5-carboxamide and its effects on various signaling pathways. Additionally, further studies are needed to determine the toxicity and pharmacokinetics of N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-1-methyl-1H-pyrazole-5-carboxamide in vivo. Finally, the synthesis of N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-1-methyl-1H-pyrazole-5-carboxamide analogs may lead to the development of more potent and selective compounds for therapeutic use.
Wissenschaftliche Forschungsanwendungen
N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-1-methyl-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-cancer, anti-inflammatory, and anti-microbial properties. N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-1-methyl-1H-pyrazole-5-carboxamide has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to reduce inflammation in animal models of arthritis and colitis. Additionally, N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-1-methyl-1H-pyrazole-5-carboxamide has been found to exhibit antimicrobial activity against various bacteria, including Staphylococcus aureus and Escherichia coli.
Eigenschaften
IUPAC Name |
2-methyl-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O2S/c1-17-10(6-7-14-17)11(19)16-18-12(20)8-4-2-3-5-9(8)15-13(18)21/h2-7H,1H3,(H,15,21)(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLXLPMVOZCQUIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NN2C(=O)C3=CC=CC=C3NC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)-1H-pyrazole-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4843435.png)
![N-cyclopentyl-2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B4843438.png)
![N-(4-fluorophenyl)-3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4843445.png)
![2-chloro-N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B4843453.png)
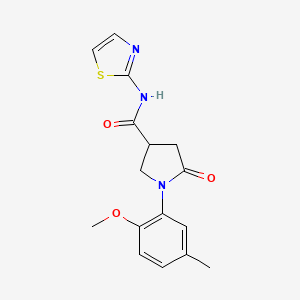
![N-[3-(dimethylamino)propyl]-N',N'-dimethyl-N-[3-(trifluoromethyl)benzyl]-1,3-propanediamine](/img/structure/B4843470.png)
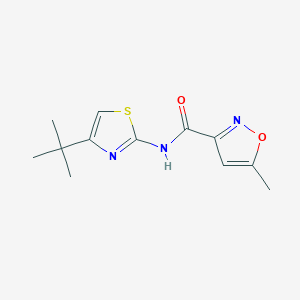
![1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B4843482.png)
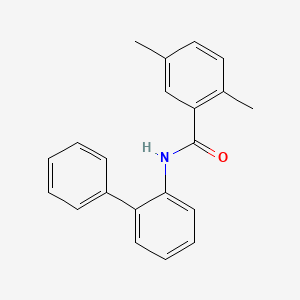
![N-[1-(4-isopropylphenyl)ethyl]tetrahydro-2-furancarboxamide](/img/structure/B4843509.png)
![2-{[N-(2,5-dimethylphenyl)-N-(phenylsulfonyl)glycyl]amino}-N-(2-furylmethyl)benzamide](/img/structure/B4843510.png)
![4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B4843520.png)
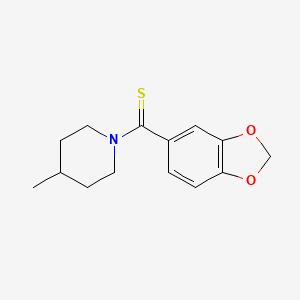
![N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide](/img/structure/B4843524.png)